Methyl pivalate
Overview
Description
Methyl pivalate, also known as methyl 2,2-dimethylpropanoate, is an organic compound with the molecular formula CH₃O₂CC(CH₃)₃. It is a colorless liquid and the methyl ester of pivalic acid. This compound is well-known for its resistance to hydrolysis, making it a stable compound under various conditions .
Mechanism of Action
Target of Action
Methyl pivalate, also known as methyl trimethylacetate, is an organic compound with the formula CH3O2CC(CH3)3 . It is the methyl ester of pivalic acid It is known to be resistant to hydrolysis to the parent acid .
Mode of Action
This compound interacts with its targets primarily through its ester group. The ester group is known for being resistant to hydrolysis to the parent acid . Hydrolysis can be effected with a solution of trimethylsilyl iodide in hot acetonitrile followed by aqueous workup . This interaction leads to changes in the chemical structure of the compound and its targets.
Biochemical Pathways
It is known that the compound can undergo hydrolysis, a common biochemical reaction . The hydrolysis of this compound can be effected with a solution of trimethylsilyl iodide in hot acetonitrile followed by aqueous workup
Pharmacokinetics
It is known that the compound is resistant to hydrolysis, which could potentially affect its bioavailability .
Result of Action
It is known that the compound can undergo hydrolysis, leading to changes in its chemical structure . These changes could potentially have downstream effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Methyl pivalate is known for its resistance to hydrolysis This property makes it a stable compound in biochemical reactions
Molecular Mechanism
Its resistance to hydrolysis suggests that it could potentially interact with biomolecules in a stable manner .
Temporal Effects in Laboratory Settings
This compound is known for its stability, being resistant to hydrolysis This suggests that it could have long-term effects on cellular function in in vitro or in vivo studies
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl pivalate can be synthesized through the esterification of pivalic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction can be represented as follows:
(CH3)3CCO2H+CH3OH→(CH3)3CCO2CH3+H2O
Industrial Production Methods: On an industrial scale, this compound is produced by the reaction of pivalic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The product is then purified by distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl pivalate undergoes various chemical reactions, including:
Transesterification: this compound can participate in transesterification reactions with other alcohols to form different esters.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Trimethylsilyl iodide in hot acetonitrile.
Transesterification: Various alcohols in the presence of an acid or base catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Hydrolysis: Pivalic acid.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohol (tert-butyl alcohol).
Scientific Research Applications
Comparison with Similar Compounds
- Methyl trimethylacetate
- Ethyl trimethylacetate
- Methyl butyrate
- Ethyl isobutyrate
Comparison: Methyl pivalate is unique due to its high resistance to hydrolysis compared to other esters. This property makes it particularly useful in applications where stability is crucial. For instance, methyl trimethylacetate and ethyl trimethylacetate share similar structural features but may differ in their reactivity and physical properties. Methyl butyrate and ethyl isobutyrate, while also esters, do not exhibit the same level of hydrolytic stability as this compound .
Properties
IUPAC Name |
methyl 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2,3)5(7)8-4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMFHDIDIMZHKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027234 | |
Record name | Methyl pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Methyl trimethylacetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21149 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
33.9 [mmHg] | |
Record name | Methyl trimethylacetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21149 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
598-98-1 | |
Record name | Methyl pivalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=598-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl pivalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2,2-dimethyl-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl pivalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.055 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL PIVALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFX9W386OX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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